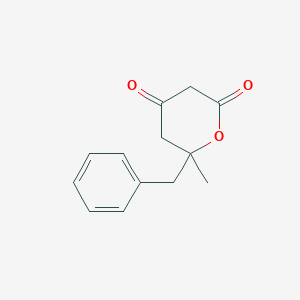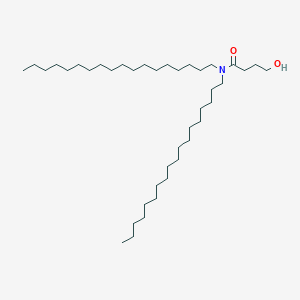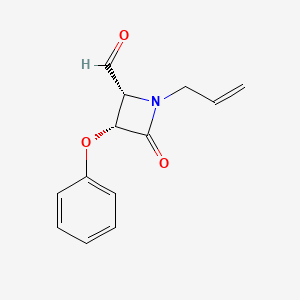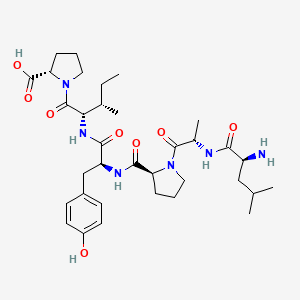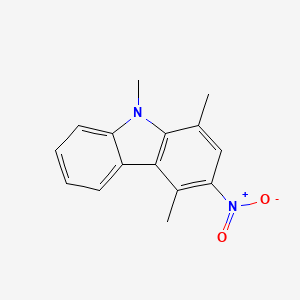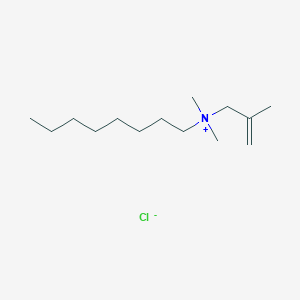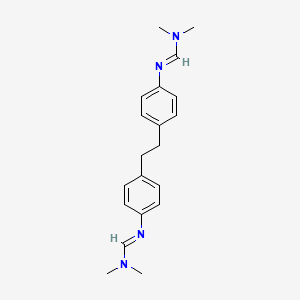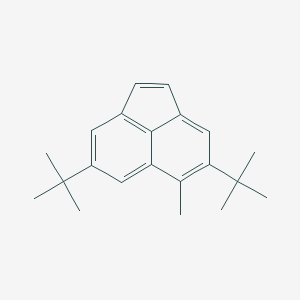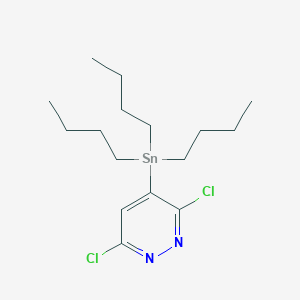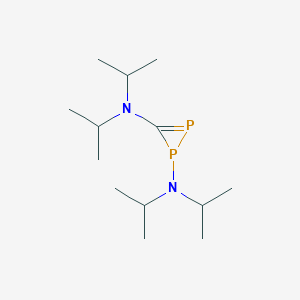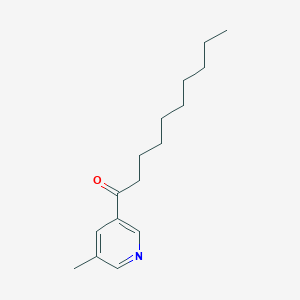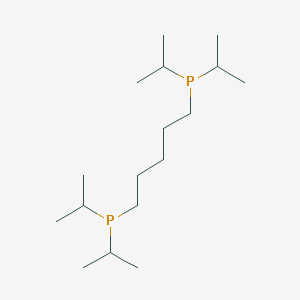
ethyl 3-chloro-4,4,4-trifluorobut-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-chloro-4,4,4-trifluorobut-2-enoate is a fluorinated organic compound with the molecular formula C6H6ClF3O2. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications. It is often used as an intermediate in the synthesis of more complex molecules due to its reactive nature.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethyl 3-chloro-4,4,4-trifluorobut-2-enoate can be synthesized through several methods. One common approach involves the reaction of ethyl 4,4,4-trifluorobut-2-ynoate with a chlorinating agent. The reaction typically occurs under controlled temperature and pressure conditions to ensure high yield and purity of the product .
Industrial Production Methods
In an industrial setting, the production of this compound often involves large-scale reactors equipped with temperature and pressure control systems. The process may include steps such as distillation and purification to obtain the desired product with high purity .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 3-chloro-4,4,4-trifluorobut-2-enoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Addition Reactions: The double bond in the compound can participate in addition reactions with electrophiles or nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or thiolates are commonly used.
Addition: Electrophiles such as bromine or nucleophiles like hydroxide ions are used.
Oxidation/Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amide derivative, while addition of bromine can result in a dibromo compound .
Aplicaciones Científicas De Investigación
Ethyl 3-chloro-4,4,4-trifluorobut-2-enoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of agrochemicals and specialty chemicals.
Mecanismo De Acción
The mechanism of action of ethyl 3-chloro-4,4,4-trifluorobut-2-enoate involves its interaction with specific molecular targets. The compound’s reactivity is primarily due to the presence of the electron-withdrawing trifluoromethyl group and the chlorine atom, which make the double bond highly reactive. This reactivity allows it to participate in various chemical reactions, leading to the formation of different products .
Comparación Con Compuestos Similares
Similar Compounds
- Ethyl 4,4,4-trifluorobut-2-ynoate
- Ethyl 3-amino-4,4,4-trifluorobut-2-enoate
- Ethyl 3-chloro-2-cyano-4,4,4-trifluorobut-2-enoate
Uniqueness
Ethyl 3-chloro-4,4,4-trifluorobut-2-enoate is unique due to its specific combination of a trifluoromethyl group and a chlorine atom, which impart distinct reactivity and chemical properties. This makes it particularly valuable as an intermediate in the synthesis of various fluorinated compounds .
Propiedades
Número CAS |
197226-73-6 |
|---|---|
Fórmula molecular |
C6H6ClF3O2 |
Peso molecular |
202.56 g/mol |
Nombre IUPAC |
ethyl 3-chloro-4,4,4-trifluorobut-2-enoate |
InChI |
InChI=1S/C6H6ClF3O2/c1-2-12-5(11)3-4(7)6(8,9)10/h3H,2H2,1H3 |
Clave InChI |
CJLDUCGLKBVTIB-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C=C(C(F)(F)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


